molecular formula C6H4Cl2O3S B6176990 3-chloro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 25319-94-2

3-chloro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B6176990
CAS No.: 25319-94-2
M. Wt: 227.06 g/mol
InChI Key: QYOQXDXBVDJMAY-UHFFFAOYSA-N
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Description

3-chloro-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClO3S. It is a derivative of benzene, featuring a chlorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The industrial production methods also incorporate purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl chloride group or reduce the chlorine atom to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Quinones: Formed from oxidation reactions of the hydroxyl group.

Scientific Research Applications

3-chloro-4-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-hydroxybenzene-1-sulfonyl chloride
  • 3-chloro-4-fluorobenzene-1-sulfonyl chloride
  • 4-hydroxybenzenesulfonyl chloride

Uniqueness

3-chloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the chlorine atom at the 3-position and the hydroxyl group at the 4-position allows for selective reactions that may not be possible with other isomers.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-hydroxybenzene-1-sulfonyl chloride involves the conversion of 3-chloro-4-hydroxybenzenesulfonic acid to the corresponding sulfonyl chloride derivative.", "Starting Materials": [ "3-chloro-4-hydroxybenzenesulfonic acid", "Thionyl chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Dissolve 3-chloro-4-hydroxybenzenesulfonic acid in methanol", "Add thionyl chloride dropwise to the solution while stirring", "Heat the reaction mixture at reflux for 2 hours", "Cool the reaction mixture to room temperature", "Add diethyl ether to the reaction mixture to precipitate the product", "Filter the product and wash with diethyl ether", "Dry the product under vacuum to obtain 3-chloro-4-hydroxybenzene-1-sulfonyl chloride" ] }

CAS No.

25319-94-2

Molecular Formula

C6H4Cl2O3S

Molecular Weight

227.06 g/mol

IUPAC Name

3-chloro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4Cl2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H

InChI Key

QYOQXDXBVDJMAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)O

Purity

95

Origin of Product

United States

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